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Compound of Interest

Compound Name:
3-Methylfuro[3,2-b]pyridine-2-

carboxylic acid

CAS No.: 107096-09-3

Cat. No.: B171267

Get Quote

Introduction: The "Janus" Heterocycle
The furo[3,2-b]pyridine core (CAS: 272-62-8) represents a pivotal bioisostere in modern

medicinal chemistry, effectively bridging the structural space between benzofuran and 7-

azaindole. Its utility stems from a unique electronic duality: the electron-rich furan ring fused to

an electron-deficient pyridine ring. This "Janus-faced" electronic profile allows for highly

orthogonal functionalization strategies—enabling researchers to selectively modify the

"western" (furan) or "eastern" (pyridine) sectors of the molecule to tune potency, solubility, and

metabolic stability.

This scaffold is increasingly prominent in kinase inhibitors (e.g., CDK2, CLK, HIPK), melatonin

receptor ligands, and Hedgehog pathway modulators. This guide provides a validated roadmap

for the site-selective functionalization of this privileged ring system.

Structural Numbering & Reactivity Map
To ensure reproducibility, we utilize standard IUPAC numbering where the furan oxygen is

position 1 and the pyridine nitrogen is position 4.
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Position 1: Oxygen (Heteroatom)

Position 2: Furan

-carbon (High acidity, Lithiation site)

Position 3: Furan

-carbon (Electrophilic attack, Cyclization handle)

Position 4: Pyridine Nitrogen[1][2][3]

Position 5: Pyridine

-carbon (SNAr active, Cross-coupling)

Position 6: Pyridine

-carbon (Least reactive)

Position 7: Pyridine

-carbon (C-H activation, Cross-coupling)
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Reaction Types

Furo[3,2-b]pyridine
Core

C-2 Position
(Furan α)

• Lithiation (n-BuLi)
• C-H Activation

C-3 Position
(Furan β)

• Electrophilic Subst. (SEAr)
• Halogenation (NBS)

C-5 Position
(Pyridine α)

• SNAr (if Halogenated)
• Minisci Reaction

C-7 Position
• Cross-Coupling

• Directed Lithiation

Lithiation/Metalation

Electrophilic Attack

Nucleophilic/Coupling
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Figure 1: Reactivity landscape of the furo[3,2-b]pyridine scaffold. Red indicates

acidity/metalation, Yellow indicates electrophilic susceptibility, Green indicates

nucleophilic/coupling sites.

Strategic Analysis of Reactivity
The Furan Ring (C-2 / C-3)
The furan moiety retains its electron-rich character but is tempered by the electron-withdrawing

pyridine ring.

C-2 (Alpha): The most acidic proton on the ring system. Direct Lithiation is the gold standard

for functionalization here. It is far superior to electrophilic aromatic substitution (

), which can be sluggish or non-selective due to the pyridine's deactivating influence.
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C-3 (Beta): Accessible via

(halogenation) or pre-functionalized during the ring-closing synthesis (e.g.,
Sonogashira/Cyclization of internal alkynes).

The Pyridine Ring (C-5 / C-6 / C-7)
C-5 & C-7: These positions are activated for Nucleophilic Aromatic Substitution (

) if a leaving group (Cl/Br/F) is present. They are also prime candidates for Pd-catalyzed
cross-couplings (Suzuki, Buchwald-Hartwig).

C-6: This position is electronically neutral and difficult to functionalize directly. It is best

introduced via the starting material (e.g., using 5-substituted-3-hydroxypyridines).

Detailed Experimental Protocols
Protocol A: C-2 Functionalization via Regioselective
Lithiation
Objective: Introduction of electrophiles (formyl, halogen, alkyl, stannyl) at the C-2 position.

Mechanism: The inductive effect of the oxygen atom and the pyridine ring makes the C-2

proton sufficiently acidic (

) for deprotonation by strong bases.

Reagents & Equipment
Substrate: Furo[3,2-b]pyridine (1.0 equiv)

Base:n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)

Solvent: Anhydrous THF (freshly distilled or from SPS)

Electrophile: e.g., DMF (for aldehyde),

(for iodide),

(for stannane)

Atmosphere: Argon or Nitrogen (strictly anhydrous)
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Step-by-Step Methodology
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a

rubber septum. Flush with Argon for 15 minutes.

Dissolution: Add Furo[3,2-b]pyridine (1.0 mmol) and anhydrous THF (5 mL, 0.2 M) via

syringe.

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to

equilibrate for 10 minutes.

Lithiation: Dropwise add n-BuLi (1.1 mmol) over 5 minutes. The solution may turn

yellow/orange, indicating the formation of the heteroaryl-lithium species.

Critical Note: Stir at -78 °C for 45–60 minutes. Unlike simple furan, the fused pyridine ring

stabilizes the anion, but higher temperatures (> -40 °C) can lead to ring opening or

polymerization.

Electrophile Addition: Add the neat Electrophile (1.2–1.5 equiv) dropwise at -78 °C.

For DMF: Add 1.5 equiv.[3]

For Iodine: Add a solution of

in THF.

Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath

and allow it to warm to 0 °C or Room Temperature (RT) over 1 hour.

Quench: Quench with saturated aqueous

(5 mL).

Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc).
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Expected Yield: 75–90% for aldehydes/halogens.

Protocol B: C-3 Functionalization via Electrophilic
Halogenation
Objective: Selective bromination or iodination at C-3 to create a handle for subsequent cross-

coupling. Context: While C-2 is the kinetic site for lithiation, C-3 is the thermodynamic site for

soft electrophiles under neutral/acidic conditions, though selectivity can be challenging.

Reagents
Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)

Solvent: Acetonitrile (

) or DMF

Temperature: 0 °C to RT

Methodology
Dissolve Furo[3,2-b]pyridine (1.0 mmol) in

(5 mL).

Cool to 0 °C.

Add NBS (1.05 mmol) portion-wise to avoid over-bromination.

Stir at RT for 2–4 hours. Monitor by LCMS.

Note: If C-2 bromination is observed (mixture), lower the temperature to -20 °C. If C-2 is

already substituted, C-3 halogenation proceeds smoothly.

Protocol C: Palladium-Catalyzed Cross-Coupling
(Suzuki-Miyaura)
Objective: Arylation of halogenated furo[3,2-b]pyridine scaffolds (at C-2, C-3, C-5, or C-7).
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Reagents
Catalyst:

(5 mol%) or

(for sterically hindered substrates)

Base:

(2 M aq) or

(3.0 equiv)

Solvent: DME/Water (3:1) or 1,4-Dioxane/Water

Temperature: 80–100 °C

Methodology
Combine Halogenated-Furo[3,2-b]pyridine (1.0 equiv), Boronic Acid (1.2 equiv), and Base in

the solvent.

Degas the mixture by bubbling Argon for 10 minutes (Sparging).

Add Pd catalyst.[3]

Heat to 90 °C for 4–12 hours.

Purification: Filter through Celite, concentrate, and purify via silica gel chromatography.

Workflow Visualization
The following diagram illustrates the logical flow for constructing a library of functionalized

derivatives starting from a core synthesis or a commercial scaffold.
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Start: 3-Hydroxypyridine
Derivatives

Sonogashira Coupling
(w/ Terminal Alkyne)

Path C: C-5/C-7 Modification
(Using Pre-halogenated Start Mat)

 Alternate Entry

Cyclization (CuI/Base)
Forms Furan Ring

Furo[3,2-b]pyridine Core

Path A: C-2 Functionalization
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 n-BuLi, -78°C

Path B: C-3 Functionalization
(Halogenation -> Coupling)

 NBS/NIS
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Figure 2: Synthetic workflow for accessing diverse furo[3,2-b]pyridine analogs.

Comparative Data & Troubleshooting
Solvent & Base Effects on Lithiation (C-2)
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Base
System

Solvent Temp
Selectivity
(C-2 :
Other)

Yield Notes

n-BuLi THF -78°C > 95 : 5 85%

Standard

protocol. High

reliability.

LDA THF -78°C 80 : 20 60%

Can cause

deprotonation

at other sites

if alkyl groups

present.

n-BuLi /

LiDMAE
Hexane -78°C > 98 : 2 90%

"Superbase"

conditions.

Best for

difficult

substrates.

Troubleshooting Common Issues
Ring Opening: If the furan ring opens during lithiation, ensure the temperature is strictly

maintained at -78 °C and quench while cold if the electrophile is reactive enough.

Polysubstitution: During halogenation (Protocol B), stop the reaction at 90% conversion to

avoid di-halogenated byproducts.

Protodehalogenation: In Suzuki couplings (Protocol C), if the halogen is reduced instead of

coupled, switch to anhydrous conditions (Dioxane/Base solid) and use a catalyst prone to

faster oxidative addition (e.g., XPhos Pd G2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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